molecular formula C9H8N2O3 B13572711 Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate

Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate

Cat. No.: B13572711
M. Wt: 192.17 g/mol
InChI Key: XWPOUHRPOGUTQQ-UHFFFAOYSA-N
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Description

Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-cyanopyridine with methyl chloroformate under basic conditions to form the oxazole ring . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the oxazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole or pyridine derivatives.

Scientific Research Applications

Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate can be compared with other similar compounds, such as:

    2-methyl-[1,3]oxazolo[4,5-b]pyridine: Similar structure but lacks the carboxylate group.

    Methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate: Contains an amino group instead of a methyl group.

    Oxazolo[4,5-b]pyridine-6-carboxylic acid: The carboxylic acid form of the compound.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-5-11-8-7(14-5)3-6(4-10-8)9(12)13-2/h3-4H,1-2H3

InChI Key

XWPOUHRPOGUTQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=C(C=N2)C(=O)OC

Origin of Product

United States

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